Lipophilicity Divergence (LogP): 2-Ethyl Derivative vs. Des-Ethyl Analog
The 2‑ethyl substituent on the target compound (64338‑91‑6) raises the computed partition coefficient (LogP) to 2.78 . The des‑ethyl comparator—3‑(4‑chlorophenyl)‑5,6‑dihydroimidazo[2,1‑b][1,3]thiazole (CAS 40230‑00‑0; C₁₁H₉ClN₂S, MW 236.72)—lacks this alkyl extension, and while a directly measured experimental LogP for this exact des‑ethyl analog was not located in the primary literature, the structural deletion of two methylene units is generally expected to reduce LogP by approximately 0.8–1.2 units based on established fragment‑based contribution models [1]. This lipophilicity differential directly impacts passive membrane permeability and CNS partitioning potential, parameters that are critical for the compound’s intended CNS‑targeted pharmacological profile [2].
| Evidence Dimension | Lipophilicity (computed LogP) |
|---|---|
| Target Compound Data | LogP = 2.78 (computed, Chemsrc ) |
| Comparator Or Baseline | 3-(4-Chlorophenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole (des-ethyl): LogP not directly reported; estimated ~1.6–2.0 by fragment subtraction |
| Quantified Difference | Estimated ΔLogP ≈ +0.8 to +1.2 (2-ethyl vs. 2-H) |
| Conditions | In silico calculation (ALOGPS or similar); experimental confirmation pending |
Why This Matters
A LogP difference of this magnitude can translate to a ≥3‑fold variation in membrane permeability and CNS exposure, making the 2‑ethyl analog the preferred choice for research programs requiring brain‑penetrant imidazothiazole scaffolds.
- [1] Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525–616. Fragment contribution methodology for LogP estimation. View Source
- [2] Krulle, T. M. et al. Dihydroimidazothiazole Derivatives. U.S. Patent Application US20090221645A1, published September 3, 2009. CNS-targeted 5-HT₁A/NRI profile. View Source
